molecular formula C15H23NO8S2 B1399866 (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate CAS No. 478646-29-6

(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate

Cat. No.: B1399866
CAS No.: 478646-29-6
M. Wt: 409.5 g/mol
InChI Key: KCFOBEWHXVUCNN-CQSZACIVSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a pentane-1,5-diyl backbone with dimethanesulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pentane Backbone: The protected amino group is then reacted with appropriate reagents to form the pentane-1,5-diyl backbone.

    Introduction of Dimethanesulfonate Groups: Finally, the dimethanesulfonate groups are introduced through sulfonation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the sulfonate groups or the benzyloxycarbonyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Modification: It can be used to modify proteins through covalent attachment.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can interact with active sites of enzymes, inhibiting their activity. The dimethanesulfonate groups may also play a role in binding to specific molecular targets, affecting their function.

Comparison with Similar Compounds

  • ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl diacetate
  • ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dibenzoate

Uniqueness:

  • Structural Differences: The presence of dimethanesulfonate groups distinguishes ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate from its analogs with different ester groups.
  • Reactivity: The compound’s reactivity in chemical reactions may differ due to the unique electronic and steric effects of the dimethanesulfonate groups.
  • Applications: Its specific structure may make it more suitable for certain applications, such as enzyme inhibition or protein modification, compared to similar compounds.

Properties

IUPAC Name

[(4R)-5-methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO8S2/c1-25(18,19)23-10-6-9-14(12-24-26(2,20)21)16-15(17)22-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOBEWHXVUCNN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCCC[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735140
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}pentane-1,5-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478646-29-6
Record name Carbamic acid, [(1R)-4-[(methylsulfonyl)oxy]-1-[[(methylsulfonyl)oxy]methyl]butyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478646-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}pentane-1,5-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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